6-Chloro-2-methylpyridine-3-carbaldehyde

Descripción general

Descripción

6-Chloro-2-methylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds can be used as plasma kallikrein inhibitors .

Mode of Action

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Result of Action

It is known that similar compounds can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency .

Action Environment

It is known that similar compounds are relatively stable, readily prepared, and generally environmentally benign .

Actividad Biológica

6-Chloro-2-methylpyridine-3-carbaldehyde (C₇H₆ClNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential pharmacological applications, and relevant research findings.

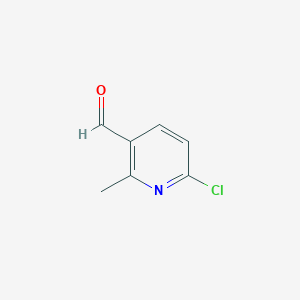

Chemical Structure and Properties

This compound features:

- A pyridine ring with a chlorine atom at the 6-position.

- A methyl group at the 2-position.

- An aldehyde functional group at the 3-position.

This structure contributes to its reactivity and biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been evaluated in several studies, highlighting its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| P. aeruginosa | 30 |

| S. aureus | 20 |

These values indicate moderate activity, suggesting that while it may not be the most potent antimicrobial agent, it still possesses significant efficacy against common bacterial pathogens .

The mechanism of action of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, which is critical in the context of microbial growth and survival . The presence of chlorine enhances its nucleophilic substitution potential compared to non-chlorinated derivatives, further influencing its biological activity .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating various derivatives of pyridine carbaldehydes found that compounds similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to established antibiotics .

- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications in the pyridine ring can significantly impact biological activity. For instance, alterations in substitution patterns can enhance or reduce antimicrobial efficacy .

- Bioconversion Studies : Investigations into the bioconversion of pyridine derivatives have revealed that certain microbial strains can metabolize compounds like this compound effectively, indicating potential pathways for biodegradation and detoxification in environmental contexts .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

6-Chloro-2-methylpyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of biologically active compounds. It is utilized in the development of plasma kallikrein inhibitors, which are important for regulating blood coagulation and inflammation. The synthesis typically involves specific reagents and controlled conditions to yield effective inhibitors.

Antimicrobial Agents

This compound is also a precursor for synthesizing α-aminophosphonates, which have demonstrated antimicrobial properties. Studies using the broth micro-dilution method have shown its efficacy against various bacterial and fungal strains, indicating potential therapeutic applications.

Agricultural Chemicals

Pesticide Formulation

In agriculture, this compound is employed as an intermediate in pesticide formulations. The reactivity of this compound is optimized with other ingredients to enhance the effectiveness of the final product against specific pests.

Advanced Organic Synthesis

Building Block for Complex Molecules

The compound is integral to advanced organic synthesis, acting as a building block in multistep reactions to create complex organic molecules. Its ability to participate in cross-coupling reactions has expanded the toolkit for synthetic chemists, facilitating the formation of carbon-carbon bonds under mild conditions.

Computational Modeling

Predictive Studies

this compound is utilized in computational studies to model its reactivity and interactions with biological targets. Molecular docking and dynamics simulations help predict binding affinities, aiding in the design of more potent derivatives for various applications.

Environmental Studies

Pollutant Degradation Research

Research on the environmental impact of this compound includes studies on its degradation under various conditions. Techniques such as chromatography and mass spectrometry are employed to monitor breakdown products, providing insights into its persistence and potential toxicity.

Nanotechnology

Nanocarrier Synthesis for Drug Delivery

The compound is also explored for its role in synthesizing nanocarriers used in drug delivery systems. Functionalization with this compound enhances drug targeting and release profiles, making it a valuable component in modern therapeutic strategies.

Case Studies and Research Findings

| Application | Methodology | Results |

|---|---|---|

| Plasma Kallikrein Inhibitors | Synthesis through controlled reactions with specific reagents | Effective inhibitors with measurable activity against plasma kallikrein |

| Antimicrobial Agents | Broth micro-dilution method to evaluate α-aminophosphonates | Demonstrated efficacy against bacterial/fungal strains |

| Pesticide Formulation | Optimization of reactivity with other ingredients | Increased potency against target pests |

| Advanced Organic Synthesis | Cross-coupling reactions under mild conditions | Formation of complex organic molecules |

| Environmental Studies | Chromatography and mass spectrometry for degradation monitoring | Insights into persistence and toxicity |

| Nanocarrier Synthesis | Nanoparticle synthesis and functionalization | Enhanced drug targeting and release profiles |

Propiedades

IUPAC Name |

6-chloro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLSRSWUYXEXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660558 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-36-7 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.